

# The Pharmacokinetics and Pharmacodynamics of Ceftolozane Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ceftolozane Sulfate |           |
| Cat. No.:            | B606592             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Ceftolozane sulfate, a novel fifth-generation cephalosporin, represents a significant advancement in the treatment of infections caused by multidrug-resistant (MDR) Gramnegative bacteria, particularly Pseudomonas aeruginosa.[1][2][3] When combined with the  $\beta$ -lactamase inhibitor tazobactam, its spectrum of activity is broadened to include many extended-spectrum  $\beta$ -lactamase (ESBL)-producing Enterobacteriaceae.[4][5] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ceftolozane, offering a detailed resource for researchers, scientists, and professionals involved in drug development.

## **Mechanism of Action**

Ceftolozane exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] [7] It has a high affinity for essential penicillin-binding proteins (PBPs), particularly PBP1b, 1c, 2, and 3 in P. aeruginosa and Escherichia coli.[4][6][8] This binding prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The addition of tazobactam, a  $\beta$ -lactamase inhibitor, protects ceftolozane from degradation by many Class A and some Class C  $\beta$ -lactamases, thereby expanding its utility against otherwise resistant organisms.[4][9]





Click to download full resolution via product page

Mechanism of action of Ceftolozane/Tazobactam.

#### **Pharmacokinetics**

The pharmacokinetic profile of ceftolozane is characterized by linear, dose-proportional kinetics.[4][10] It is administered intravenously and exhibits a predictable and consistent behavior in healthy volunteers and patient populations.

## **Absorption and Distribution**



Following intravenous administration, ceftolozane is rapidly distributed. The steady-state volume of distribution is approximately 13.5 liters.[6][11] Ceftolozane exhibits low plasma protein binding, ranging from 16% to 21%.[6][12] This low level of protein binding ensures a high fraction of unbound, active drug is available to exert its antibacterial effect. The drug penetrates well into lung tissue, making it suitable for treating pneumonia.[6]

#### **Metabolism and Excretion**

Ceftolozane is minimally metabolized, with the majority of the dose excreted unchanged in the urine.[6][13] Over 95% of an administered dose of ceftolozane is recovered in the urine as the parent drug.[5][14] Tazobactam is also primarily renally excreted, with about 80% as the unchanged drug and the remainder as an inactive M1 metabolite.[11][13] The primary route of elimination for both ceftolozane and tazobactam is glomerular filtration.

#### **Pharmacokinetic Parameters**

The following tables summarize key pharmacokinetic parameters for ceftolozane in various populations.

Table 1: Single-Dose Pharmacokinetic Parameters of Ceftolozane in Healthy Adults

| Dose                       | Cmax<br>(mcg/mL) | AUC<br>(mcg·h/mL) | t1/2 (h)            | CL (L/h)       | Vss (L)     |
|----------------------------|------------------|-------------------|---------------------|----------------|-------------|
| Ceftolozane<br>alone       |                  |                   |                     |                |             |
| 1000 mg                    | 69.1             | 172               | 2.48 - 2.64         | 4.35 - 6.01    | 11.0 - 14.1 |
| Ceftolozane/<br>Tazobactam |                  |                   |                     |                |             |
| 1g/0.5g                    | 69.1[6]          | 172[6]            | 2.77 (Day 1)<br>[6] | 3.41 - 6.69[6] | 13.5[6]     |
| 2g/1g                      | 117[4]           | -                 | 2.67[4]             | -              | -           |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Ceftolozane/Tazobactam in Healthy Adults (every 8 hours)



| Dose                               | Cmax<br>(mcg/mL) | AUC<br>(mcg·h/mL) | t1/2 (h) | CL (L/h) | Vss (L) |
|------------------------------------|------------------|-------------------|----------|----------|---------|
| 1g/0.5g (Day<br>10)                | -                | -                 | 3.12[6]  | -        | -       |
| 1.5g<br>(ceftolozane<br>component) | -                | -                 | ~3[5]    | -        | 13.2[5] |

# **Pharmacodynamics**

The pharmacodynamic parameter that best correlates with the efficacy of ceftolozane is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[15][16]

### **In Vitro Activity**

Ceftolozane/tazobactam demonstrates potent in vitro activity against a broad range of Gramnegative pathogens.

Table 3: In Vitro Activity of Ceftolozane/Tazobactam Against Key Pathogens

| Organism                     | MIC50 (μg/mL) | MIC90 (μg/mL) |
|------------------------------|---------------|---------------|
| Pseudomonas aeruginosa       | 0.5[9]        | 2[9]          |
| P. aeruginosa (MDR strains)  | 2[9]          | 8[9]          |
| P. aeruginosa (XDR strains)  | 4[9]          | 16[9]         |
| Escherichia coli             | 0.25[9]       | 0.5[9]        |
| Enterobacteriaceae (overall) | 0.25[9]       | 1[9]          |

### **Pharmacodynamic Targets**

Studies in neutropenic murine thigh infection models and in vitro infection models have established the %fT>MIC targets for ceftolozane. A target of 24.0-26.3% fT>MIC is associated



with a bacteriostatic effect, while a 1-log kill is achieved at approximately 31.5-31.6% fT>MIC for P. aeruginosa and Enterobacteriaceae.[15] For nosocomial pneumonia, a target of 32.2% fT>MIC is associated with a 1-log kill.[17]

# **Experimental Protocols**Population Pharmacokinetic Analysis

A population pharmacokinetic model for ceftolozane/tazobactam was developed using data from multiple clinical trials involving healthy volunteers and patients with complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI).[13]

- Study Population: Data was pooled from 376 adults, including healthy subjects, individuals with varying degrees of renal impairment, and patients with cUTI or cIAI.[13]
- Dosing: Subjects received intravenous infusions of ceftolozane/tazobactam at doses ranging from 500 mg to 3000 mg over 1 hour.[13]
- Sampling: Serial plasma samples were collected at predefined time points to determine ceftolozane and tazobactam concentrations.
- Analytical Method: Drug concentrations in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10]
- Modeling: A linear two-compartment model with first-order elimination was used to describe
  the pharmacokinetics of both drugs.[13] Covariates such as renal function (creatinine
  clearance), body weight, and presence of infection were evaluated for their influence on
  pharmacokinetic parameters.[13]





Click to download full resolution via product page

Workflow for Pharmacokinetic Analysis.

#### In Vitro Time-Kill Studies

Time-kill assays are conducted to evaluate the bactericidal activity of an antimicrobial agent over time.

#### Foundational & Exploratory





- Bacterial Strains: Clinically relevant isolates, such as P. aeruginosa from cystic fibrosis patients, are used.[18]
- Inoculum Preparation: A standardized bacterial suspension (e.g., ~5 x 10^5 to 5 x 10^6 CFU/mL) is prepared in a suitable broth medium.
- Drug Concentrations: The isolates are exposed to various concentrations of ceftolozane/tazobactam, often corresponding to multiples of the MIC.
- Sampling and Plating: Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated on agar to determine the number of viable colonies (CFU/mL).
- Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves.
   Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[18]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. In Vivo Activities of Ceftolozane, a New Cephalosporin, with and without Tazobactam against Pseudomonas aeruginosa and Enterobacteriaceae, Including Strains with Extended-Spectrum β-Lactamases, in the Thighs of Neutropenic Mice PMC [pmc.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. Ceftolozane-Tazobactam for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa Infections: Clinical Effectiveness and Evolution of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceftolozane/tazobactam: a novel antipseudomonal cephalosporin and β-lactamase-inhibitor combination PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical evaluation of ceftolozane—tazobactam for complicated urinary tract and intraabdominal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]
- 9. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Safety of Intravenous Ceftolozane-Tazobactam in Healthy Adult Subjects following Single and Multiple Ascending Doses PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceftolozane/Tazobactam PMC [pmc.ncbi.nlm.nih.gov]
- 12. merck.com [merck.com]
- 13. Population Pharmacokinetics of Ceftolozane/Tazobactam in Healthy Volunteers, Subjects With Varying Degrees of Renal Function and Patients With Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reference.medscape.com [reference.medscape.com]



- 15. Pharmacodynamics of Ceftolozane plus Tazobactam Studied in an In Vitro Pharmacokinetic Model of Infection PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ceftolozane/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ceftolozane/tazobactam pharmacokinetic/pharmacodynamic-derived dose justification for phase 3 studies in patients with nosocomial pneumonia PMC [pmc.ncbi.nlm.nih.gov]
- 18. Time–Kill Analysis of Ceftolozane/Tazobactam Efficacy Against Mucoid Pseudomonas aeruginosa Strains from Cystic Fibrosis Patients PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Ceftolozane Sulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606592#pharmacokinetics-and-pharmacodynamics-of-ceftolozane-sulfate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com